molecular formula C19H15N3OS B399210 4-({[(pyridin-2-ylamino)carbothioyl]amino}carbonyl)-1,1'-biphenyl

4-({[(pyridin-2-ylamino)carbothioyl]amino}carbonyl)-1,1'-biphenyl

Cat. No.: B399210
M. Wt: 333.4g/mol
InChI Key: WJLKDKNKVXAFJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({[(pyridin-2-ylamino)carbothioyl]amino}carbonyl)-1,1'-biphenyl is a novel thiourea compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is synthesized from biphenyl-4-carbonyl chloride and has shown promise in various chemical reactions and applications.

Properties

Molecular Formula

C19H15N3OS

Molecular Weight

333.4g/mol

IUPAC Name

4-phenyl-N-(pyridin-2-ylcarbamothioyl)benzamide

InChI

InChI=1S/C19H15N3OS/c23-18(22-19(24)21-17-8-4-5-13-20-17)16-11-9-15(10-12-16)14-6-2-1-3-7-14/h1-13H,(H2,20,21,22,23,24)

InChI Key

WJLKDKNKVXAFJL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC(=S)NC3=CC=CC=N3

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC(=S)NC3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[(pyridin-2-ylamino)carbothioyl]amino}carbonyl)-1,1'-biphenyl typically involves the reaction of biphenyl-4-carbonyl chloride with pyridin-2-ylthiourea. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-({[(pyridin-2-ylamino)carbothioyl]amino}carbonyl)-1,1'-biphenyl can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of 4-({[(pyridin-2-ylamino)carbothioyl]amino}carbonyl)-1,1'-biphenyl involves its interaction with specific molecular targets and pathways. The compound’s thiourea group can form hydrogen bonds and interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({[(pyridin-2-ylamino)carbothioyl]amino}carbonyl)-1,1'-biphenyl is unique due to its specific structure, which allows for distinct interactions with molecular targets. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses .

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